molecular formula C26H27ClN2O4 B12487556 Methyl 5-({3-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Methyl 5-({3-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12487556
M. Wt: 467.0 g/mol
InChI Key: YTYJKHSJCMLUBQ-UHFFFAOYSA-N
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Description

METHYL 5-[({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the chlorophenylmethoxy intermediate: This step involves the reaction of 4-chlorophenol with a suitable methylating agent under basic conditions to form 4-chlorophenylmethoxy.

    Coupling with aniline derivative: The intermediate is then coupled with an aniline derivative under acidic or basic conditions to form the desired amino intermediate.

    Introduction of the morpholine ring: The amino intermediate is reacted with morpholine under suitable conditions to introduce the morpholine ring.

    Esterification: Finally, the compound is esterified with methyl benzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

METHYL 5-[({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-[({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-[({3-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE
  • METHYL 5-[({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE

Uniqueness

METHYL 5-[({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the chlorophenyl group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H27ClN2O4

Molecular Weight

467.0 g/mol

IUPAC Name

methyl 5-[[3-[(4-chlorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C26H27ClN2O4/c1-31-26(30)24-16-22(9-10-25(24)29-11-13-32-14-12-29)28-17-20-3-2-4-23(15-20)33-18-19-5-7-21(27)8-6-19/h2-10,15-16,28H,11-14,17-18H2,1H3

InChI Key

YTYJKHSJCMLUBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NCC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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